molecular formula C6H12N2O2 B114366 methyl tetrahydropyridazine-1(2H)-carboxylate CAS No. 155137-91-0

methyl tetrahydropyridazine-1(2H)-carboxylate

Cat. No. B114366
M. Wt: 144.17 g/mol
InChI Key: ROAIRRXGENVKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tetrahydropyridazine-1(2H)-carboxylate, also known as methoxatin, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of folic acid antagonists and has been investigated for its anti-tumor and anti-inflammatory properties.

Mechanism Of Action

Methyl tetrahydropyridazine-1(2H)-carboxylate acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and division. Methoxatin has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl tetrahydropyridazine-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Methoxatin has also been shown to have antioxidant properties and has been investigated for its potential to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Methyl tetrahydropyridazine-1(2H)-carboxylate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Methoxatin has also been shown to have low toxicity, making it a safe compound to use in preclinical studies. However, one limitation of methyl tetrahydropyridazine-1(2H)-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of methyl tetrahydropyridazine-1(2H)-carboxylate in the treatment of cancer and inflammatory diseases. In addition, the neuroprotective effects of methyl tetrahydropyridazine-1(2H)-carboxylate warrant further investigation for the treatment of neurodegenerative diseases. Finally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of methyl tetrahydropyridazine-1(2H)-carboxylate could lead to its clinical use in the future.
Conclusion:
Methyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor and anti-inflammatory properties and has shown promising results in preclinical studies. Methoxatin acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, leading to a decrease in the production of DNA and RNA. Methoxatin has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate, including the investigation of its potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases.

Synthesis Methods

Methyl tetrahydropyridazine-1(2H)-carboxylate can be synthesized by reacting 4-amino-5-methylamino-2-methylpyrimidine-1-oxide with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been used in several studies to produce pure and high-quality methyl tetrahydropyridazine-1(2H)-carboxylate.

Scientific Research Applications

Methyl tetrahydropyridazine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor properties and has shown promising results in preclinical studies. Methoxatin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

CAS RN

155137-91-0

Product Name

methyl tetrahydropyridazine-1(2H)-carboxylate

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl diazinane-1-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-5-3-2-4-7-8/h7H,2-5H2,1H3

InChI Key

ROAIRRXGENVKJM-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCCN1

Canonical SMILES

COC(=O)N1CCCCN1

synonyms

1(2H)-Pyridazinecarboxylicacid,tetrahydro-,methylester(9CI)

Origin of Product

United States

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